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molecular formula C11H9ClN2 B1403196 2-(3-Chlorophenyl)pyridin-4-amine CAS No. 1350648-31-5

2-(3-Chlorophenyl)pyridin-4-amine

Cat. No. B1403196
M. Wt: 204.65 g/mol
InChI Key: VHUIHEVREVBBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073918B2

Procedure details

2-Chloropyridin-4-amine (200 mg, 1.556 mmol), 3-chlorophenylboronic acid (243 mg, 1.556 mmol) and Pd(PPh3)4 (450 mg, 0.389 mmol) were combined in dioxane (4 mL) and saturated K2CO3 solution (2 mL). The mixture was heated at 120° C. for 30 minutes in a microwave. The solvent was removed to give a residue which was purified by silica column chromatography eluting with a gradient of 0-5% methanol in dichloromethane to give the title compound as light yellow oil (150 mg, 47.1% yield).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
243 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
450 mg
Type
catalyst
Reaction Step Five
Yield
47.1%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=1.[Cl:9][C:10]1[CH:11]=[C:12](B(O)O)[CH:13]=[CH:14][CH:15]=1.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:9][C:10]1[CH:15]=[C:14]([C:2]2[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=2)[CH:13]=[CH:12][CH:11]=1 |f:2.3.4,^1:34,36,55,74|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1)N
Step Two
Name
Quantity
243 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)B(O)O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
450 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by silica column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-5% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=NC=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 47.1%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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